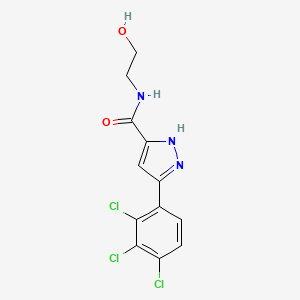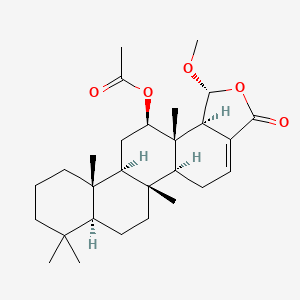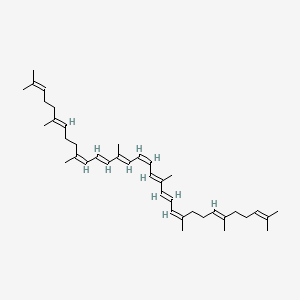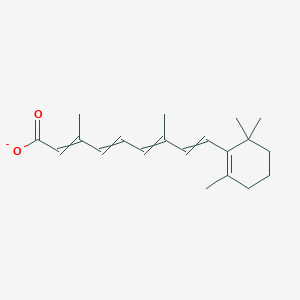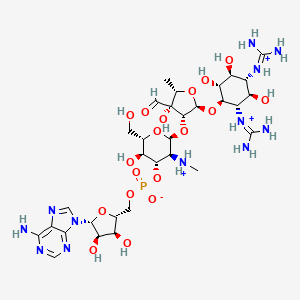
3''-Adenylylstreptomycin(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3''-adenylylstreptomycin(2+) is dication of 3''-adenylylstreptomycin. It is a conjugate acid of a 3''-adenylylstreptomycin.
Aplicaciones Científicas De Investigación
Computational Identification of Potent Inhibitors for Streptomycin 3''-adenylyltransferase
This study focuses on Serratia marcescens, a pathogen responsible for respiratory and urinary tract infections, and its mechanism of antibiotic resistance. The resistance is mediated through aminoglycoside modification enzymes that transfer adenyl groups from substrate to antibiotic for inactivation. Specifically, Streptomycin 3''-adenylyltransferase, acting on the 3' position of antibiotics, is considered a novel drug target to combat bacterial antibiotic resistance. The study constructed a three-dimensional structure of this enzyme and used structure-based virtual screening to identify potent compounds from chemical structure databases. The compounds' structural, binding, and pharmacokinetic properties were predicted through computational methods, suggesting potential development of anti-pathogenic agents as drug entities (Prabhu, Vidhyavathi, & Jeyakanthan, 2017).
Genomics and the Ancient Origins of the Daptomycin Biosynthetic Gene Cluster
Daptomycin is an antibiotic produced by Streptomyces roseosporus. Its biosynthesis involves a nonribosomal peptide synthetase (NRPS) mechanism. This study discovered a daptomycin-like gene cluster in Saccharomonospora viridis, a pathogen causing farmer's lung disease. The gene cluster's presence in S. viridis, with a genome half the size of Streptomyces genomes, and the absence of other NRPS and polyketide synthase (PKS) genes suggest ancient origins of the daptomycin biosynthetic pathway, dating back over 1 billion years (Baltz, 2010).
Imaging Mass Spectrometry and Genome Mining Identified the Anti-infective Agent Arylomycin
This study describes the discovery of the anti-infective agent arylomycin and its biosynthetic gene cluster in Streptomyces roseosporus, a strain producing daptomycin. The discovery involved MALDI imaging mass spectrometry (IMS) and a peptidogenomic approach with short sequence tagging (SST). The approach identified arylomycins, a class of broad-spectrum antibiotics, and their gene cluster, demonstrating the potential of IMS and genome mining in bridging the gap between phenotypes, chemotypes, and genotypes (Liu et al., 2011).
Cystocin, a Novel Antibiotic Produced by Streptomyces sp. GCA0001
The study identified and characterized cystocin, a biosynthesized antibiotic material from Streptomyces sp. GCA0001. Cystocin's structure, similar to puromycin but with a terminal tyrosine replaced by a methyl cysteine, was determined using NMR data. The compound showed potent antibiotic activity against Streptococcus, more so than puromycin, highlighting its potential as an antibiotic agent (Sohng et al., 2003).
Propiedades
Fórmula molecular |
C31H53N12O18P+2 |
|---|---|
Peso molecular |
912.8 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-4-yl] phosphate |
InChI |
InChI=1S/C31H51N12O18P/c1-8-31(52,5-45)23(28(56-8)59-21-12(42-30(35)36)17(48)11(41-29(33)34)18(49)19(21)50)60-27-13(37-2)22(16(47)9(3-44)58-27)61-62(53,54)55-4-10-15(46)20(51)26(57-10)43-7-40-14-24(32)38-6-39-25(14)43/h5-13,15-23,26-28,37,44,46-52H,3-4H2,1-2H3,(H,53,54)(H2,32,38,39)(H4,33,34,41)(H4,35,36,42)/p+2/t8-,9-,10+,11+,12-,13-,15+,16-,17+,18-,19+,20+,21+,22-,23-,26+,27-,28-,31+/m0/s1 |
Clave InChI |
XXCKFFAFJMNLBC-YSLWDUGSSA-P |
SMILES isomérico |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)[NH2+]C)(C=O)O |
SMILES canónico |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)[NH2+]C)(C=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


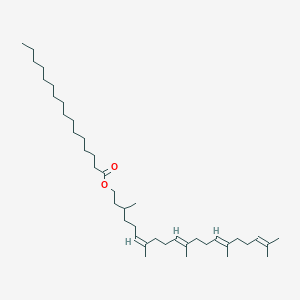

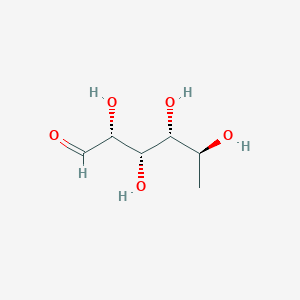

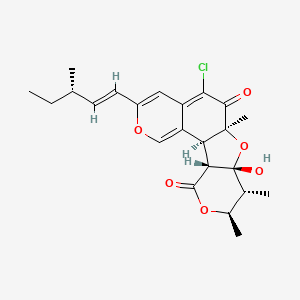


![1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)

